5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting with the preparation of the pyridin-3-ylmethyl thio group. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the thio group to a sulfoxide or sulfone.
Reduction: : Reducing the pyrimidinone ring.
Substitution: : Replacing the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyrimidinones.
Substitution: : Generation of various substituted derivatives.
Scientific Research Applications
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: is unique due to its specific structural features and potential applications. Similar compounds include:
Triazolopyrimidines: : Other derivatives within the same class.
Pyridin-3-ylmethyl thio compounds: : Compounds with similar thio groups.
Substituted pyrimidinones: : Compounds with variations in the pyrimidinone ring.
These compounds may have different biological activities and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
5-ethyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-2-10-6-11(19)15-12-16-17-13(18(10)12)20-8-9-4-3-5-14-7-9/h3-7H,2,8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWQCAHTLPWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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